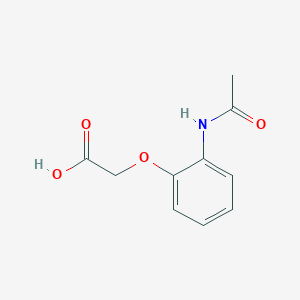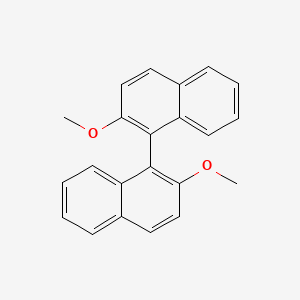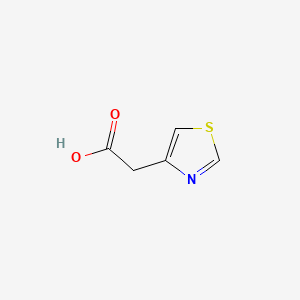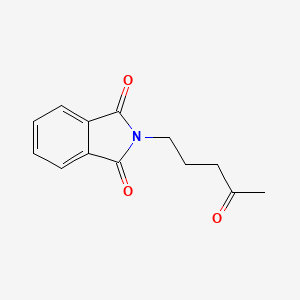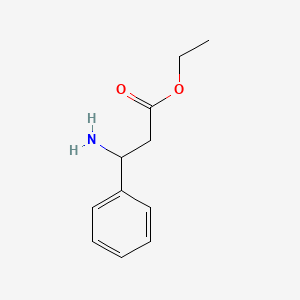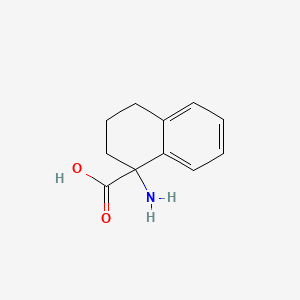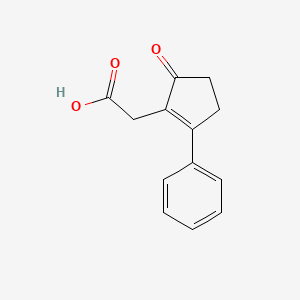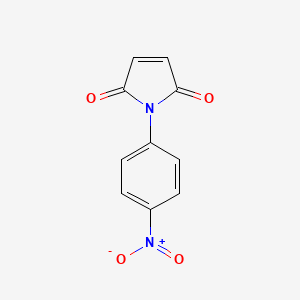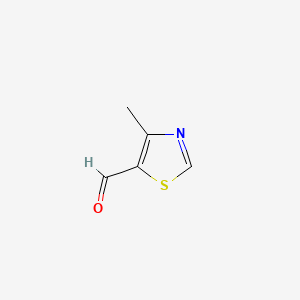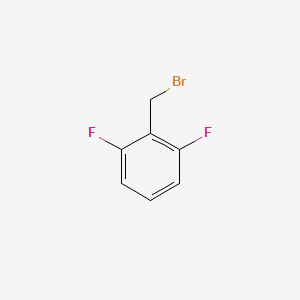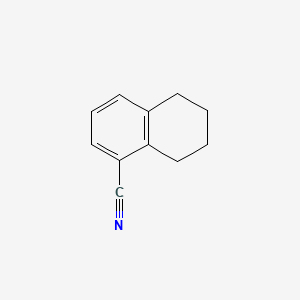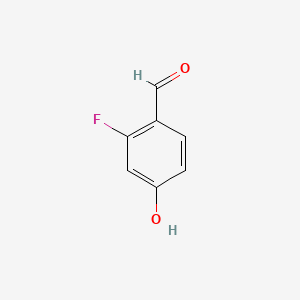
2-氟-4-羟基苯甲醛
描述
2-Fluoro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H5FO2 . It is mainly used as an intermediate for physiologically active compounds such as pharmaceuticals or pesticides . Its structure contains fluorine, aldehyde groups, and phenolic hydroxyl groups .
Synthesis Analysis
The synthesis of 2-Fluoro-4-hydroxybenzaldehyde involves several steps . It starts with the reaction of 3-fluorophenol with potassium carbonate and 2-bromopropane in an organic solvent. The mixture is heated to obtain 1-fluoro-3-isopropoxybenzene. This compound is then reacted with a brominating reagent to obtain 1-bromo-2-fluoro-4-isopropoxybenzene. After a Grignard exchange reaction with isopropylmagnesium chloride/tetrahydrofuran solution, 2-fluoro-4-isopropoxybenzaldehyde is obtained. Finally, the compound is reacted with boron trichloride for deprotection .Molecular Structure Analysis
The molecular structure of 2-Fluoro-4-hydroxybenzaldehyde consists of a benzene ring substituted with a fluorine atom, a hydroxyl group, and an aldehyde group . The presence of these functional groups allows it to participate in various chemical reactions.Chemical Reactions Analysis
2-Fluoro-4-hydroxybenzaldehyde can participate in various chemical reactions due to the presence of the aldehyde and hydroxyl groups. For instance, it can undergo oxidation reactions where the fluorine can be replaced . It can also form Schiff base compounds through a condensation reaction .Physical And Chemical Properties Analysis
2-Fluoro-4-hydroxybenzaldehyde has a density of 1.4±0.1 g/cm3, a boiling point of 254.2±20.0 °C at 760 mmHg, and a flash point of 107.5±21.8 °C . It has a molar refractivity of 34.9±0.3 cm3, and its polar surface area is 37 Å2 .科学研究应用
Preparation of 3,4-ring fused 7-azaindoles and deazapurines as potent JAK2 inhibitors This compound can be used as a reagent in the synthesis of these complex structures, which have been found to inhibit Janus Kinase 2 (JAK2), an enzyme that has been implicated in certain types of cancer and inflammatory diseases.
Intermediate for physiologically active compounds
2-Fluoro-4-hydroxybenzaldehyde can serve as an intermediate in the synthesis of various physiologically active compounds, including pharmaceuticals and pesticides .
Organic building block
This compound is a versatile organic building block that can be used in a wide range of chemical reactions .
安全和危害
属性
IUPAC Name |
2-fluoro-4-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-3-6(10)2-1-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRPXRPUBXXCCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30343078 | |
| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-4-hydroxybenzaldehyde | |
CAS RN |
348-27-6 | |
| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=348-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30343078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-4-hydroxybenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

